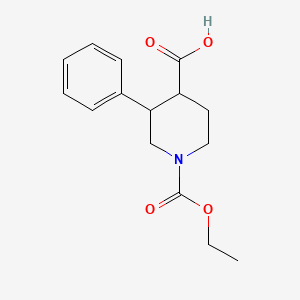
1,3-Bis(4-methoxyphenyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-methoxyphenyl)propane-1,3-diol: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a propane-1,3-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol typically involves the reaction of 4-methoxybenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired diol compound. The reaction conditions often include:
Reactants: 4-methoxybenzaldehyde, propane-1,3-diol
Catalysts: Base (e.g., sodium hydroxide)
Solvents: Alcohols or other suitable organic solvents
Temperature: Moderate to high temperatures to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring high purity of 4-methoxybenzaldehyde and propane-1,3-diol.
Reaction: Conducting the aldol condensation and reduction reactions in large reactors.
Purification: Using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1,3-Bis(4-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1,3-Bis(4-methoxyphenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the diol and methoxy groups.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and other biochemical processes.
類似化合物との比較
Similar Compounds
1,3-Bis(4-hydroxyphenyl)propane-1,3-diol: Similar structure but with hydroxyl groups instead of methoxy groups.
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Contains ketone groups instead of diol groups.
Uniqueness
1,3-Bis(4-methoxyphenyl)propane-1,3-diol is unique due to its specific combination of methoxy and diol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C17H20O4 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
1,3-bis(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3 |
InChIキー |
ABPZBYYPKNWHFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



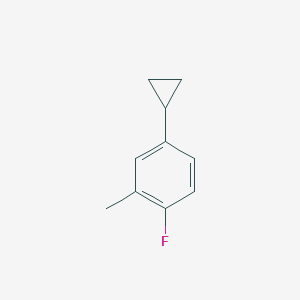
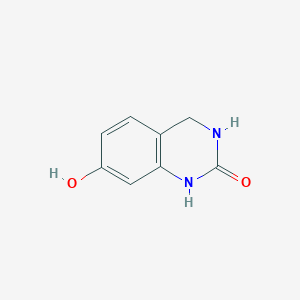
![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)


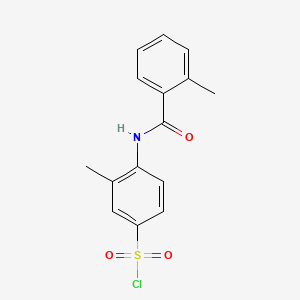
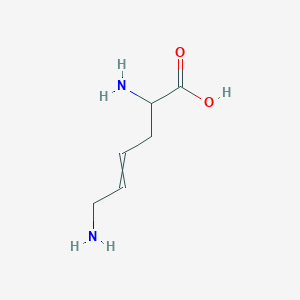
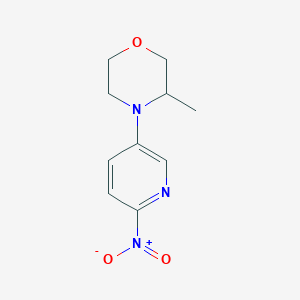

![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
